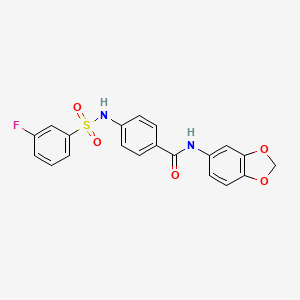

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE

Description

N-(2H-1,3-Benzodioxol-5-yl)-4-(3-fluorobenzenesulfonamido)benzamide is a synthetic benzamide derivative featuring a benzodioxole moiety and a 3-fluorobenzenesulfonamido group. The fluorinated sulfonamide group enhances bioavailability and binding specificity, common strategies in drug design to improve pharmacokinetics .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-[(3-fluorophenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O5S/c21-14-2-1-3-17(10-14)29(25,26)23-15-6-4-13(5-7-15)20(24)22-16-8-9-18-19(11-16)28-12-27-18/h1-11,23H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQMJPYOVWEIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Fluorobenzenesulfonamide Group: This step might involve sulfonation of a fluorobenzene derivative followed by amide formation.

Coupling Reactions: The final step could involve coupling the benzodioxole and fluorobenzenesulfonamide intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or enzymes, inhibiting or modifying their activity. The benzodioxole and fluorobenzenesulfonamide groups could play roles in binding to the active sites of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related sulfonamide- and benzamide-based derivatives from the evidence. Key differences in substituents, heterocyclic systems, and molecular properties are highlighted.

Structural and Functional Group Analysis

Key Observations :

- Fluorine substitution at the 3-position (target) versus 4-position ( and ) may influence electronic effects and binding pocket compatibility.

Pharmacological and Physicochemical Properties

Hypotheses based on structural analogs:

- Metabolic Stability: The benzodioxole group in the target compound may confer resistance to oxidative metabolism compared to thiazolidinone or triazole rings in analogs .

- Binding Affinity: The 3-fluorobenzenesulfonamido group could enhance hydrophobic interactions and hydrogen bonding compared to 4-chlorobenzenesulfonamide () or methylsulfonylamino groups () .

- Solubility: The absence of charged groups (e.g., amino in ) in the target compound may reduce aqueous solubility, a common challenge for benzamide derivatives.

Research Implications and Gaps

- Data Limitations : Direct pharmacological data (e.g., IC₅₀, toxicity profiles) for the target compound are absent in the provided evidence. Further studies comparing its activity against COX-2, carbonic anhydrase, or kinase targets (common for sulfonamides) are needed.

- Structural Optimization : Introducing heterocyclic rings (as in analogs) could balance rigidity and solubility while retaining fluorine’s electronic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.